molecular formula C8H7NO3S B2797340 Methyl 2-isocyanato-5-methylthiophene-3-carboxylate CAS No. 956576-57-1

Methyl 2-isocyanato-5-methylthiophene-3-carboxylate

Cat. No. B2797340
CAS RN: 956576-57-1
M. Wt: 197.21
InChI Key: XIPRWOYTEWWUIZ-UHFFFAOYSA-N
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Description

“Methyl 2-isocyanato-5-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C8H7NO3S . It is used for proteomics research . The empirical formula is C8H7NO2S2 and the molecular weight is 213.28 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-isocyanato-5-methylthiophene-3-carboxylate” can be represented by the SMILES string S=C=NC1=C(C(OC)=O)SC(C)=C1 .


Physical And Chemical Properties Analysis

“Methyl 2-isocyanato-5-methylthiophene-3-carboxylate” is a solid substance . The storage temperature should be at room temperature, and it should be kept in a dark place and sealed in dry .

Scientific Research Applications

Synthesis Processes

  • Preparation Techniques : A study by Kogami and Watanabe (2011) described a safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate, offering operational simplicity and avoidance of strong bases. This could inform the synthesis of related compounds like Methyl 2-isocyanato-5-methylthiophene-3-carboxylate (Kogami & Watanabe, 2011).

Chemical Reactions and Derivatives

  • Nitration and Reaction Behavior : Barker et al. (2001) investigated the nitration of related methylthiophene carboxylates, providing insights into their reaction pathways, which are crucial for understanding the behavior of Methyl 2-isocyanato-5-methylthiophene-3-carboxylate (Barker et al., 2001).

  • Anticancer and Antimicrobial Activity : Research by Savini et al. (2004) on 3- and 5-methylthiophene-2-carboxaldehyde derivatives, closely related to Methyl 2-isocyanato-5-methylthiophene-3-carboxylate, revealed potential anticancer and antimicrobial properties (Savini et al., 2004).

Material Synthesis and Applications

  • New Tricyclic Compound Formation : Yamamoto et al. (1995) synthesized a novel tricyclic compound using a derivative of methylthiophene carboxylate, which could be relevant for the synthesis pathways involving Methyl 2-isocyanato-5-methylthiophene-3-carboxylate (Yamamoto et al., 1995).

  • Heterocyclic Dyes for Polyester Fibers : Iyun et al. (2015) synthesized novel heterocyclic disperse dyes using ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, indicating the potential use of Methyl 2-isocyanato-5-methylthiophene-3-carboxylate in dyeing applications (Iyun et al., 2015).

Safety and Hazards

“Methyl 2-isocyanato-5-methylthiophene-3-carboxylate” is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2) . The safety information includes the precautionary statements P305 + P351 + P338 .

properties

IUPAC Name

methyl 2-isocyanato-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c1-5-3-6(8(11)12-2)7(13-5)9-4-10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPRWOYTEWWUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N=C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-isocyanato-5-methylthiophene-3-carboxylate

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